molecular formula C17H22N6O2 B2880042 1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919027-43-3

1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2880042
CAS No.: 919027-43-3
M. Wt: 342.403
InChI Key: NAFSGTNXZOYVQN-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazino purines are a class of heterocyclic compounds that have been synthesized and examined for their biological activities . They are novel heterocycles that can be obtained through various reactions .


Synthesis Analysis

The synthesis of similar compounds involves heating of diamino-dimethylxanthine, which is obtained by the reaction of aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This gives a tetramethylpurino azapteridine tetrone in high yield . Treatment of this product with alkylamines yields triazino purine diones .


Chemical Reactions Analysis

Triazino purines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer, Anti-HIV-1, and Antimicrobial Activities : A study by Ashour et al. (2012) highlights the synthesis of new triazino and triazolo[4,3-e]purine derivatives, showing significant anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, compounds displayed moderate anti-HIV-1 activity and antimicrobial effects against P. aeruginosa, P. vulgaris, and S. aureus, with no significant antifungal activity observed Ashour et al., 2012.

Chemical Modifications and Pharmacological Evaluation

  • Psychotropic Potential : Research by Chłoń-Rzepa et al. (2013) focused on the design of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This work identified compounds with antidepressant-like and anxiolytic-like activities in animal models, highlighting the therapeutic potential of chemically diversified purine derivatives Chłoń-Rzepa et al., 2013.

Molecular Structure Analysis

  • Crystal Structure Analysis : Studies such as those by Ueda et al. (1988) and Sun et al. (2002) provide insights into the molecular and crystal structures of related compounds. These studies aid in understanding the physical and chemical properties that contribute to their biological activities Ueda et al., 1988; Sun et al., 2002.

Potential Therapeutic Applications

  • Antiasthmatic Agents : Bhatia et al. (2016) explored xanthene derivatives for their vasodilatory and potential antiasthmatic activities, indicating that structural modifications of purine derivatives can lead to significant pharmacological effects, including vasodilator activity which is crucial for anti-asthmatic agents Bhatia et al., 2016.

Properties

IUPAC Name

1,7-bis[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-5-7-9-21-15(24)13-14(20(4)17(21)25)18-16-22(13)11-12(3)19-23(16)10-8-6-2/h5-8H,9-11H2,1-4H3/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSGTNXZOYVQN-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C/C=C/C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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